molecular formula C17H19N3O6 B1228649 N4-Anisoyl-2'-deoxycytidine CAS No. 48212-99-3

N4-Anisoyl-2'-deoxycytidine

Cat. No.: B1228649
CAS No.: 48212-99-3
M. Wt: 361.3 g/mol
InChI Key: ZASFNFUJGOZQBW-NEJHNUGDSA-N
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Description

N4-Anisoyl-2’-deoxycytidine is a synthetic nucleoside analog with the molecular formula C17H19N3O6 It is a derivative of 2’-deoxycytidine, where the N4 position is modified with an anisoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Anisoyl-2’-deoxycytidine typically involves the following steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using a suitable protecting group such as dimethoxytrityl chloride.

    Anisoylation: The N4 position of the protected 2’-deoxycytidine is then reacted with anisoyl chloride in the presence of a base like pyridine to introduce the anisoyl group.

    Deprotection: The final step involves the removal of the protecting group to yield N4-Anisoyl-2’-deoxycytidine.

Industrial Production Methods: While specific industrial production methods for N4-Anisoyl-2’-deoxycytidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: N4-Anisoyl-2’-deoxycytidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The anisoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acyl chlorides and bases like pyridine are typically used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of N4-Anisoyl-2’-deoxycytidine.

    Reduction: Reduced forms of the compound with hydroxyl groups.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

N4-Anisoyl-2’-deoxycytidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.

    Biology: Studied for its potential role in DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of diagnostic tools and biochemical assays.

Comparison with Similar Compounds

    2’-Deoxycytidine: The parent compound without the anisoyl modification.

    N4-Benzoyl-2’-deoxycytidine: Similar structure with a benzoyl group instead of an anisoyl group.

    N4-Acetyl-2’-deoxycytidine: Contains an acetyl group at the N4 position.

Uniqueness: N4-Anisoyl-2’-deoxycytidine is unique due to the presence of the anisoyl group, which can influence its chemical properties and biological activity. This modification can enhance its stability, binding affinity, and specificity compared to other similar compounds.

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASFNFUJGOZQBW-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962049
Record name 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41911-89-1
Record name 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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